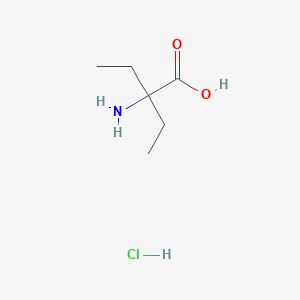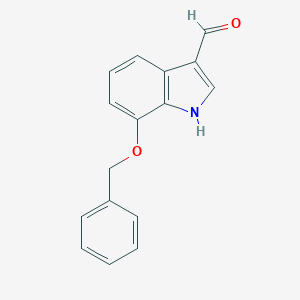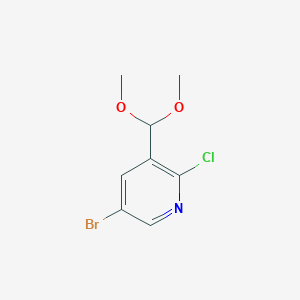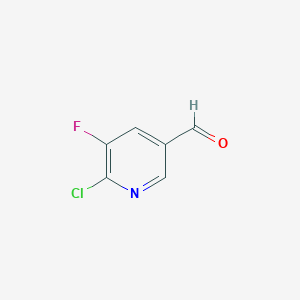
6-Chloro-5-fluoronicotinaldehyde
Overview
Description
6-Chloro-5-fluoronicotinaldehyde is a compound that is not directly mentioned in the provided papers, but it is related to the chemical family of halogenated aromatic aldehydes. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and fluorescent dyes. The papers provided discuss various halogenated compounds that share some structural similarities with 6-Chloro-5-fluoronicotinaldehyde, such as chloro and fluoro substituents on an aromatic ring.
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in the field of organic chemistry. Paper describes a convenient method for synthesizing fluorobenzaldehydes from their chloro-derivatives using a potassium fluoride-based reagent system. This method could potentially be adapted for the synthesis of 6-Chloro-5-fluoronicotinaldehyde by starting with an appropriate chloro-substituted precursor. Additionally, paper outlines a two-step synthesis involving substitution and hydrolysis to obtain a chloro-fluoro-naphthyridine derivative, which suggests that similar strategies could be employed for synthesizing related compounds.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is crucial for their reactivity and properties. Paper provides insights into the structure of a related compound, 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, using NMR spectroscopy and X-ray crystallography. The detailed structural information, including unit cell dimensions and space group, could serve as a reference for understanding the structural aspects of 6-Chloro-5-fluoronicotinaldehyde.
Chemical Reactions Analysis
The reactivity of halogenated aromatic aldehydes like 6-Chloro-5-fluoronicotinaldehyde can be inferred from the reactions described in the papers. For instance, paper discusses the synthesis of a chlorine-substituted naphthalimide-based fluorophore, which involves the activation of a carboxyl group for labeling amino acids. This indicates that the chloro and fluoro substituents on the aromatic ring can participate in various chemical reactions, potentially including nucleophilic substitution or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. Paper highlights the photophysical properties of a chlorine-substituted fluorophore, including high quantum yields in solvents of varying polarity. This suggests that 6-Chloro-5-fluoronicotinaldehyde may also exhibit interesting photophysical properties, which could be explored for applications in fluorescence-based technologies. The synthesis method described in paper also contributes to the understanding of the compound's properties, as the optimized synthesis and confirmed structure by NMR and MS spectrum provide a foundation for predicting its behavior in different chemical environments.
Scientific Research Applications
Fluorinated Compounds in Medical Research
- Fluorinated compounds like 5-fluorouracil (5-FU) are pivotal in cancer treatment, demonstrating significant antitumor activity across various malignancies. Research has explored the metabolism, efficacy, and development of oral prodrugs of 5-FU to enhance therapeutic outcomes and reduce toxicity. The evolution of 5-FU-based chemotherapy, including the development and clinical application of oral 5-FU drugs like capecitabine, UFT, and S-1, highlights the importance of fluorinated compounds in oncology (Malet-Martino & Martino, 2002; Miura et al., 2010).
Environmental and Analytical Chemistry
- Novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) have been identified, reflecting ongoing efforts to find less harmful replacements. These include hexafluoropropylene oxide dimer (HFPO-DA) and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA), among others. Reviews and studies on these compounds emphasize their environmental presence, potential risks, and the need for further toxicological assessment to confirm their safety (Wang et al., 2019; Munoz et al., 2019).
Fluorinated Compounds in Analytical Methods
- Fluorocarbon compounds have evolved significantly since their invention, finding applications as refrigerants, aerosol propellants, and solvents. The review covers the progression from chlorofluorocarbons (CFCs) to hydrofluoroolefins (HFOs), detailing the challenges and advancements in synthesis and regulatory considerations. This historical perspective underscores the critical role of fluorinated compounds in addressing environmental and safety concerns (Sicard & Baker, 2020).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 6-Chloro-5-fluoronicotinaldehyde is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) .
properties
IUPAC Name |
6-chloro-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOGYCPIVIXHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617065 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoronicotinaldehyde | |
CAS RN |
950691-52-8 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
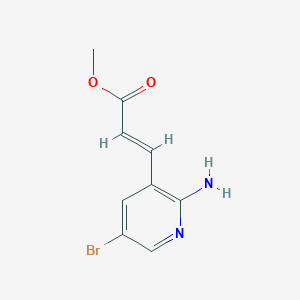
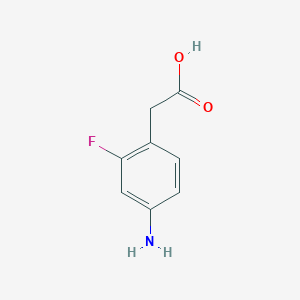
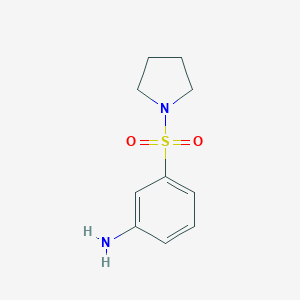
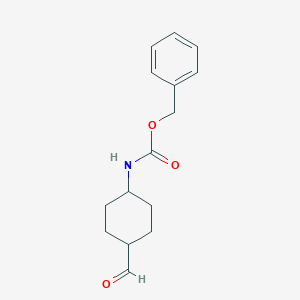

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)
![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)
